Pet-C22-acetate

Description

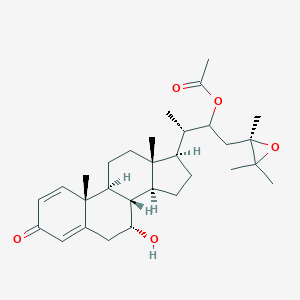

Structure

2D Structure

3D Structure

Properties

CAS No. |

114176-06-6 |

|---|---|

Molecular Formula |

C30H44O5 |

Molecular Weight |

484.7 g/mol |

IUPAC Name |

[(3S)-3-[(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-1-[(2R)-2,3,3-trimethyloxiran-2-yl]butan-2-yl] acetate |

InChI |

InChI=1S/C30H44O5/c1-17(25(34-18(2)31)16-30(7)27(3,4)35-30)21-8-9-22-26-23(11-13-29(21,22)6)28(5)12-10-20(32)14-19(28)15-24(26)33/h10,12,14,17,21-26,33H,8-9,11,13,15-16H2,1-7H3/t17-,21+,22-,23-,24+,25?,26-,28-,29+,30+/m0/s1 |

InChI Key |

FOOICJVUXQJOTQ-PMSAPWGOSA-N |

SMILES |

CC(C1CCC2C1(CCC3C2C(CC4=CC(=O)C=CC34C)O)C)C(CC5(C(O5)(C)C)C)OC(=O)C |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)C=C[C@]34C)O)C)C(C[C@@]5(C(O5)(C)C)C)OC(=O)C |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2C(CC4=CC(=O)C=CC34C)O)C)C(CC5(C(O5)(C)C)C)OC(=O)C |

Synonyms |

PET-C22-acetate petuniasterone-C22-O-acetate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of C22 Acetate Scaffolds

Strategic Syntheses of C22-Acetate Entities

The synthesis of complex molecules bearing C22-acetate functionalities requires precise and strategic chemical planning. This section details various methodologies, from the construction of large ring systems to the controlled establishment of stereocenters and the introduction of isotopic labels.

The formation of large-ring structures, or macrocycles, is a significant challenge in organic synthesis. Acetate (B1210297) functionalities and their derivatives are pivotal in numerous macrocyclization strategies, primarily through macrolactonization reactions where a carboxylic acid and an alcohol group within the same molecule are joined to form a cyclic ester (a lactone). nih.gov

The success of these reactions often depends on overcoming the unfavorable entropy of bringing the two reactive ends of a long, linear precursor together. uni-kiel.de To facilitate this, the carboxylic acid group is often "activated." Common activation strategies that can be applied to acetate-bearing precursors include:

Yamaguchi Esterification : This method uses 2,4,6-trichlorobenzoyl chloride to convert the carboxylic acid into a highly reactive mixed anhydride, which then readily reacts with the distal alcohol group to close the ring. This technique was employed in the synthesis of a library of 13- and 14-membered lactones. cam.ac.uk

Thioester Activation : The conversion of the carboxylic acid to a thioester, for instance, a 2-pyridinethiol ester, provides an activated intermediate for macrolactonization. This pioneering method was developed by Corey and Nicolaou. nih.gov

Mitsunobu Reaction : This reaction allows for the formation of the ester bond by activating the alcohol group with reagents like diethylazodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3), making it susceptible to attack by the carboxylate. nih.gov

Ring-closing metathesis (RCM) has also emerged as a powerful tool for creating macrocycles, including those found in kinase inhibitors and other complex molecules. drughunter.com While not directly involving the acetate group in the ring-forming reaction, this method is used to construct the carbon skeleton of the macrocycle, to which acetate functionalities may be appended. drughunter.com

| Method | Activating Reagent(s) | Key Feature | Reference |

|---|---|---|---|

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP | Forms a highly reactive mixed anhydride. | cam.ac.uk |

| Corey-Nicolaou Macrolactonization | 2,2'-Dipyridyl disulfide, PPh3 | Proceeds via an activated thioester intermediate. | nih.gov |

| Mitsunobu Lactonization | DEAD, PPh3 | Activates the alcohol functionality for intramolecular attack. | nih.gov |

Achieving specific stereochemistry is critical in the synthesis of biologically active molecules. For C22-containing fragments, several stereoselective methods have been developed. An efficient synthesis of the C14,15-dihydro-C22,25-epi north unit of Cephalostatin 1 was accomplished starting from hecogenin (B1673031) acetate. nih.gov This multi-step process utilized a "Red-Ox" (reduction-oxidation) strategy where key transformations included a Cr(VI)-catalyzed ring opening and stereoselective hydroxylations to control the stereochemistry at different carbon centers, including C22. nih.gov

Another approach involves the asymmetric synthesis of C22-carboxylic acid derivatives, which are components of natural products like macroviracin A. researchgate.netlookchem.com Key steps in these syntheses often rely on:

Enzyme-Catalyzed Reactions : Lipase-catalyzed acylation can resolve racemic alcohols, providing enantiomerically enriched starting materials. For example, Novozym 435® was used for the trans-acetylation of an alcohol with vinyl acetate to furnish a chiral acetate derivative with 96% enantiomeric excess (ee). lookchem.com

Chiral Reagents and Catalysts : Asymmetric dihydroxylation (ADH) using chiral ligands (e.g., (DHQ)2PHAL) can introduce vicinal diols with high stereoselectivity. nih.govresearchgate.net Similarly, ligand-controlled additions of organometallic reagents to aldehydes are used to set desired stereocenters. researchgate.net

The synthesis of fragments of the anti-tumor agent phostriecin also demonstrates stereoselective strategies for constructing C6-C22 fragments. researchgate.net These routes employ well-established reactions such as Wittig olefination and Sonogashira coupling to build the carbon backbone while preserving the stereochemistry of chiral precursors. researchgate.net

| Reaction Type | Reagent/Catalyst | Substrate Type | Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Dihydroxylation | (DHQ)2PHAL | Olefin | Creates vicinal diols with specific stereochemistry. | nih.gov |

| Enzymatic Resolution | Novozym 435®, Vinyl acetate | Secondary Alcohol | Produces chiral acetate with high enantiomeric excess. | lookchem.com |

| Directed Reduction | Me4NBH(OAc)3 | β-hydroxy ketone | Achieves anti-reduction to set C3 stereochemistry. | nih.gov |

| (S)-CBS Reduction | (S)-Corey-Bakshi-Shibata catalyst | Ketone | Yields C23R axial alcohol with high diastereoselectivity. | nih.gov |

Radiolabeled acetate, particularly Carbon-11 labeled acetate ([11C]acetate), is a crucial tracer for Positron Emission Tomography (PET) imaging. researchgate.netresearchgate.net The short half-life of Carbon-11 (approx. 20 minutes) necessitates rapid and efficient automated synthesis methods. researchgate.netwikipedia.org

The most common method for producing [11C]acetate involves the reaction of cyclotron-produced [11C]carbon dioxide ([11C]CO2) with a Grignard reagent, typically methylmagnesium chloride (MeMgCl) or methylmagnesium bromide (MeMgBr). researchgate.net This carboxylation reaction is highly sensitive and is often performed in automated synthesis modules like the TRACERlab FX C Pro. researchgate.net After the initial reaction, the mixture is quenched and purified using ion-exchange solid-phase extraction (SPE) cartridges to isolate the final [11C]acetate product. researchgate.netnih.gov

Various automated and semi-automated systems have been developed to ensure a reliable supply of this tracer for clinical and preclinical research. nih.gov These systems focus on optimizing reaction time, radiochemical yield (RCY), and radiochemical purity (RCP). For example, one established module can produce approximately 3 GBq of [11C]acetate from 11 GBq of [11C]CO2 in about 20 minutes, with a decay-corrected yield of 56 ± 7%. researchgate.net Another novel single-use unit design reported isolating pure [11C]acetate in 18 ± 2 minutes with a decay-corrected yield of 51 ± 5%. researchgate.netnih.gov

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Starting Material | [11C]CO2 | [11C]CO2 | [11C]CO2 |

| Reagent | MeMgCl or MeMgBr | MeMgCl in THF | Methyl magnesium chloride |

| Synthesis Time | ~20 min | 18 ± 2 min | <15 min |

| Decay-Corrected Yield | 56 ± 7% | 51 ± 5% | 84.33 ± 8.85% |

| Radiochemical Purity | Not specified | >97% | >99% |

| Reference | researchgate.net | researchgate.netnih.gov | researchgate.net |

Functionalization and Modification at the C22 Position

Modifying a molecule at a specific position, such as C22, is a key strategy for altering its properties. This can involve rational design to improve biological interactions or the application of various derivatization techniques to attach new chemical groups or conjugates.

Rational design involves using the structural information of a biological target (like a protein) to design molecules that can interact with it in a specific way. nih.gov This approach can be applied to C22-bearing scaffolds to create analogs with enhanced potency, selectivity, or altered pharmacokinetic properties. researchgate.net

For instance, if the C22 position of a molecule is situated within a protein's binding pocket, modifications can be designed to form new interactions. This could involve:

Introducing Hydrogen Bond Donors/Acceptors : Adding hydroxyl or amino groups to form hydrogen bonds with amino acid residues in the target protein.

Adding Hydrophobic Groups : Introducing alkyl or aryl groups to interact with hydrophobic pockets in the target, potentially increasing binding affinity.

Modifying Stereochemistry : Inverting the stereocenter at C22 can drastically alter the molecule's three-dimensional shape, which can either improve or disrupt its fit within a binding site.

An example of rational design is the development of molecules to inhibit protein-protein interactions, such as creating hydrocarbon-stapled peptides that mimic the α-helical domains involved in these interactions. nih.gov A similar principle could be applied to a C22-acetate scaffold, where modifications at the C22 position are designed to mimic a key feature of a natural binding partner, thereby disrupting a biological pathway. nih.gov

Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, which has properties that are better suited for a specific application, such as analysis or biological conjugation. libretexts.orgsemanticscholar.org For a C22-bearing molecule with an acetate group, derivatization can target either the hydrocarbon backbone or the carboxylate of the acetate.

Common derivatization reactions applicable to such structures include:

Alkylation : This involves replacing active hydrogens, such as the acidic proton of a carboxylic acid, with an alkyl group. For the acetate moiety, this would form an ester, which is less polar and more volatile, a property often exploited in gas chromatography (GC) analysis. libretexts.org Reagents like pentafluorobenzyl bromide (PFB-Br) can be used to add a halogenated group, enhancing detector response. researchgate.net

Acylation : This reaction converts alcohols, amines, or thiols into esters, amides, or thioesters, respectively. If the C22 position or another part of the scaffold contains a hydroxyl or amino group, acylation can be used to attach various functional groups. libretexts.org

Silylation : This technique replaces active hydrogens with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. The resulting derivatives are typically more volatile and thermally stable, making them suitable for GC analysis. libretexts.orgresearchgate.net

Conjugation : The acetate's carboxyl group can be activated (e.g., as an N-hydroxysuccinimide ester) to react with amine groups on other molecules, such as proteins or antibodies, forming stable amide bonds. This is a common strategy for creating antibody-drug conjugates (ADCs), where a therapeutic agent is attached to an antibody that targets specific cells. A study on a catalytic antibody noted the importance of the C22 residue in the formation of an intradomain disulfide bridge, highlighting the structural significance of specific positions in protein conjugation strategies. nih.gov

These techniques allow for the creation of a wide range of derivatives from a single C22-acetate core structure, enabling the fine-tuning of its chemical and biological properties. researchgate.net

Advanced Analytical Chemistry for C22 Acetate Characterization

Chromatographic Techniques for Isolation, Separation, and Identification of C22-Acetate Derivatives

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For C22-acetate derivatives, both gas and liquid chromatography, coupled with mass spectrometry, are indispensable tools.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For the analysis of C22-acetate derivatives, which may not be inherently volatile, derivatization is a key step to enhance their volatility and thermal stability, making them amenable to GC-MS analysis.

Alditol Acetates: The alditol acetate (B1210297) derivatization is a popular method for the analysis of carbohydrates and polyols. taylorfrancis.com If the C22-acetate derivative contains hydroxyl groups, this method can be employed. The procedure involves the reduction of carbonyl groups to hydroxyl groups, followed by acetylation to form the more volatile alditol acetates. These derivatives are stable and can be effectively separated on a GC column. taylorfrancis.com The subsequent mass spectrometric analysis provides detailed structural information based on the fragmentation patterns of the alditol acetate derivatives. researchgate.net

Fatty Acid Esters: C22-acetate itself is a fatty acid ester. For complex mixtures containing C22 fatty acids, derivatization to fatty acid methyl esters (FAMEs) is a common practice prior to GC-MS analysis. uib.noacs.org This process involves the transesterification of the acetate group to a methyl group, which increases the volatility of the molecule. The separation of FAMEs is typically achieved on a capillary GC column, and the identification is based on the retention time and the mass spectrum. acs.orgresearchgate.net The electron ionization (EI) mass spectra of long-chain esters exhibit characteristic fragmentation patterns that allow for the determination of the chain length and the position of any unsaturation. nih.govscispace.com

A typical GC-MS analysis of long-chain ester standards reveals a correlation between the number of carbons in the ester and their retention times. researchgate.net This relationship is crucial for the tentative identification of unknown C22-acetate derivatives in a sample. The table below illustrates the typical relationship between carbon number and retention time for a series of long-chain esters.

| Ester Carbon Number | Retention Time (min) |

| C29 | 12.5 |

| C32 | 14.8 |

| C36 | 17.2 |

| C40 | 19.1 |

| C44 | 20.9 |

This is an interactive data table based on generalized data from GC-MS analyses of long-chain esters. researchgate.net

Ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS/MS) has emerged as a powerful platform for lipidomics, offering high resolution, sensitivity, and throughput for the analysis of complex lipid mixtures. researchgate.net This technique is particularly well-suited for the characterization of C22-acetate and its derivatives within a biological matrix.

Reversed-phase (RP) UHPLC is commonly employed for the separation of lipids based on their hydrophobicity. mdpi.com The use of sub-2-µm particle size columns in UHPLC systems allows for faster separations and improved resolution compared to traditional HPLC. researchgate.net For the analysis of lipids, including long-chain acetates, the mobile phase composition is critical for achieving optimal separation and ionization efficiency. Acetate-based mobile phases, such as those containing ammonium (B1175870) acetate, are frequently used as modifiers. mdpi.comnih.gov These additives aid in the formation of adducts, such as [M+CH3COO]-, in negative ion mode electrospray ionization (ESI), which can enhance the sensitivity and provide valuable structural information. nih.gov

The coupling of UHPLC with tandem mass spectrometry (MS/MS) allows for the selective detection and fragmentation of C22-acetate derivatives. This provides a high degree of confidence in their identification and enables the elucidation of their molecular structure. The fragmentation patterns observed in MS/MS experiments can reveal details about the fatty acid chain and any modifications present. nih.gov The use of acetate in the mobile phase can also influence the fragmentation pathways.

The following table summarizes common mobile phase modifiers used in UHPLC-MS for lipidomics, including those relevant for C22-acetate analysis.

| Mobile Phase Modifier | Ionization Mode | Common Lipid Classes Detected |

| 10 mM Ammonium Formate | ESI(+) | Various lipid classes |

| 10 mM Ammonium Acetate | ESI(-) | Lipids forming acetate adducts |

| 0.1% Formic Acid | ESI(+) | General purpose for many lipids |

| 10 mM Ammonium Acetate + 0.1% Acetic Acid | ESI(-) | Improved stability and signal for certain lipids |

This is an interactive data table summarizing common mobile phase modifiers in lipidomics. nih.gov

Spectroscopic and Spectrometric Methods for Elucidating Structural Features of C22-Acetate Compounds

Beyond chromatography-mass spectrometry, other spectroscopic and spectrometric techniques are vital for the unambiguous structural elucidation of C22-acetate compounds. These methods provide complementary information about the molecular structure, functional groups, and connectivity of atoms.

Mass spectrometry, as a standalone technique or coupled with chromatography, provides crucial information about the molecular weight and fragmentation of C22-acetate. Under electron impact ionization, long-chain esters like C22-acetate produce characteristic fragment ions. These include ions corresponding to the acylium ion [RCO]+, as well as fragments arising from the loss of the acyloxy group [M - RCOO]+ or the carboxylic acid [M - RCOOH]+. nih.gov High-resolution mass spectrometry can provide the precise mass of the molecule and its fragments, allowing for the determination of the elemental composition. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. For a C22-acetate such as docosyl acetate, 1H NMR and 13C NMR spectroscopy would provide key information. The 1H NMR spectrum would show characteristic signals for the methyl protons of the acetate group, the methylene (B1212753) protons adjacent to the ester oxygen, and the long chain of methylene protons. The 13C NMR spectrum would reveal signals for the carbonyl carbon of the ester, the carbon of the methyl group in the acetate moiety, the carbon of the methylene group attached to the oxygen, and the carbons of the long alkyl chain.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a C22-acetate would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1735-1750 cm-1. There would also be characteristic C-O stretching vibrations and C-H stretching and bending vibrations from the long alkyl chain.

The table below outlines the expected spectroscopic data for a representative C22-acetate compound, docosyl acetate.

| Technique | Key Spectroscopic Features |

| Mass Spectrometry (EI) | Molecular ion peak, fragments corresponding to [CH3CO]+, [M-CH3COO]+, and other alkyl chain fragments. |

| 1H NMR | Singlet for acetate methyl protons (~2.0 ppm), triplet for methylene protons adjacent to ester oxygen (~4.0 ppm), multiplets for the long methylene chain, and a triplet for the terminal methyl group. |

| 13C NMR | Signal for the carbonyl carbon (~171 ppm), signals for the carbons of the long alkyl chain, and a signal for the acetate methyl carbon (~21 ppm). |

| Infrared (IR) Spectroscopy | Strong C=O stretch (~1740 cm-1), C-O stretches, and C-H stretches and bends. |

This is an interactive data table summarizing the expected spectroscopic features for docosyl acetate.

Theoretical and Computational Chemistry Approaches to C22 Acetate Systems

Molecular Docking and Dynamics Simulations of C22-Modified Ligands and Binding Interactions

Molecular docking and molecular dynamics (MD) simulations are instrumental in predicting and analyzing the binding of ligands to macromolecules, such as enzymes. These techniques have been applied to understand how PET-like substrates interact with hydrolases, providing a framework for studying C22-modified analogues.

Research on the enzymatic degradation of PET has utilized extensive molecular docking to explore the possible binding poses of PET oligomers within the active sites of enzymes like cutinase. nih.gov In one such study, 99 potential binding poses of a tetrameric PET ligand were evaluated with both wild-type (WT) and a double-mutated (DM) cutinase. nih.gov The simulations revealed that the mutated enzyme exhibited a slightly higher average binding affinity. nih.gov Such computational analyses are critical for rational enzyme engineering.

Table 1: Comparative Binding Affinities of Tetrameric PET with Cutinase Variants

| Enzyme Variant | Average Binding Affinity (kcal/mol) | Binding Affinity Range (kcal/mol) |

|---|---|---|

| Wild Type (WT) TfCut2 | -5.5 | -4.2 to -7.2 |

This data is derived from molecular docking studies of a tetrameric PET ligand with Thermobifida fusca cutinase (TfCut2) and its G62A/F209A double mutant. nih.gov

For a hypothetical Pet-C22-acetate ligand, the long C22 alkyl chain would be expected to significantly enhance hydrophobic interactions within the binding cleft of an enzyme, potentially leading to stronger binding affinities and influencing the preferred binding pose.

Quantum Chemical Calculations for the Elucidation of Reaction Mechanisms and Electronic Properties

Quantum chemical (QC) calculations, including ab initio simulations, offer deep insights into the electronic structure of molecules and the energetic profiles of chemical reactions. These methods are essential for understanding the precise mechanisms of bond cleavage and formation.

In the context of PET degradation, combined MD and quantum mechanical studies have been employed to understand the explicit role of amino acid residues in the catalytic process. nih.gov Such calculations can determine the energetics of key steps, like the ester bond cleavage, and explain how mutations influence the catalytic activity on a quantum level. For example, QC calculations can quantify the strength of non-covalent interactions, such as the π-π interaction between phenylalanine and a PET phenyl ring, which was calculated to be -8.5 kcal/mol. nih.gov This was compared to the stronger cation-π and hydrophobic interactions from arginine residues in a mutated enzyme, valued at -17.1 kcal/mol, explaining the enhanced binding. nih.gov

Similarly, studies on acetate (B1210297) formation mechanisms in other chemical systems have used ab initio simulations to map out the reaction pathways. rsc.org These simulations can rationalize reaction selectivity based on factors like electrolyte pH and local mass transport properties by modeling stable intermediates. rsc.org Applied to a this compound system, QC calculations could be used to:

Model the transition state of the acetate group's cleavage from the main ligand body.

Determine the charge distribution across the molecule, identifying sites susceptible to nucleophilic or electrophilic attack.

Calculate the activation energy for enzymatic hydrolysis, providing a theoretical basis for reaction rates.

Table 2: Applications of Quantum Chemical Calculations in C22-Acetate Systems

| Calculation Type | Information Gained | Relevance to this compound |

|---|---|---|

| Energy Minimization | Determines the most stable molecular conformation. | Predicts the ground-state geometry of the ligand. |

| Transition State Search | Identifies the highest energy point along a reaction coordinate. | Elucidates the mechanism of enzymatic hydrolysis. |

| Population Analysis | Calculates the distribution of electronic charge. | Reveals the electronic properties and reactivity of the acetate group. |

In Silico Prediction and Analysis of C22-Acetate Related Molecular Recognition Events

In silico prediction encompasses a range of computational techniques used to forecast molecular interactions and properties, forming the basis of molecular recognition analysis. The way a ligand is recognized by its binding partner is dictated by a complex interplay of shape, size, and intermolecular forces.

Computational studies on PET-enzyme systems have shown that ligands can adopt several distinct binding poses, which can be broadly categorized as extended, semi-extended, or folded. nih.gov The extended conformation, where the ligand spans the entire binding cleft, has been associated with higher reactivity and is favored in more efficient enzymes. nih.gov Simulations demonstrated that mutations in cutinase could favor this extended PET conformation by opening up new binding subsites, thereby enhancing molecular recognition and subsequent catalytic activity. nih.gov

For a C22-acetate modified ligand, in silico models would be invaluable for predicting how the bulky and hydrophobic C22 chain alters these recognition events. The chain could potentially anchor the ligand in a specific region of the binding site, promoting a particular conformation (e.g., extended) that could lead to more efficient processing by the enzyme. These predictive models are crucial in the early stages of designing and screening molecules for specific biological functions, such as developing tracers for positron emission tomography (PET) imaging, where predicting permeability across biological barriers is key. nih.govnih.gov

Table 3: Predicted Binding Poses of PET-like Ligands from Docking Simulations

| Binding Pose | Description | Implication for Catalysis |

|---|---|---|

| Extended | The entire ligand maintains contact along the binding cleft. | Often associated with higher docking scores and greater reactivity. |

| Semi-extended | The ligand does not bind across the entire available region of the cleft. | Intermediate reactivity may be observed. |

| Folded | The ligand forms a loop-like structure, binding to a very small region. | May represent a non-productive or low-activity binding mode. |

These classifications are based on visual inspection and analysis of docked conformations of a tetrameric PET ligand in the active site of cutinase. nih.gov

Emerging Research Avenues and Future Prospects

Development of C22-Acetate Analogs as Advanced Chemical Probes in Biological Systems

Chemical probes are indispensable tools in molecular and cell biology, designed to modulate specific biological targets with high potency and selectivity, thereby elucidating complex biological processes and aiding in drug discovery febs.orgpromega.comchemicalprobes.org. The development of C22-acetate analogs as advanced chemical probes presents a significant opportunity to investigate lipid metabolism, membrane dynamics, and signaling pathways involving very long-chain fatty acids (VLCFAs). VLCFAs, defined as fatty acids with more than 18 carbon atoms, play crucial physiological and structural roles, particularly in membrane lipids and sphingolipids nih.govnih.gov.

The design of C22-acetate probes would focus on incorporating specific modifications that allow for their selective interaction with target proteins or enzymes involved in VLCFA synthesis, transport, or degradation. For instance, modifying the acetate (B1210297) group or introducing reporter tags (e.g., fluorophores, biotin) could enable real-time tracking of C22-acetate localization and interactions within living cells. Such probes could help unravel the precise mechanisms by which C22 fatty acids influence cellular functions, including their roles in membrane organization and intercellular communication nih.gov.

Key considerations for developing high-quality C22-acetate chemical probes include achieving high affinity for the intended biological target, good cellular potency, and excellent selectivity over related proteins promega.com. The utility of these probes would be further enhanced by ensuring their cell permeability and stability within biological systems febs.org.

Table 1: Potential Applications of C22-Acetate Chemical Probes

| Probe Modification | Intended Biological Target/Process | Expected Research Outcome |

| Radiolabeling (e.g., ¹¹C, ¹⁸F) | Metabolic pathways of VLCFAs | Tracing C22-acetate uptake, distribution, and catabolism in vivo. |

| Fluorophore Tagging | VLCFA-binding proteins, membrane domains | Visualizing localization and dynamics of C22-acetate within cells. |

| Affinity Tagging (e.g., Biotin) | Enzymes involved in C22-acetate synthesis/degradation | Identifying and characterizing novel enzymes in VLCFA metabolism. |

| Reactive Handle (e.g., Alkyne) | Unidentified protein targets | Activity-based protein profiling (ABPP) to discover new protein interactions. |

Exploration of Novel Biosynthetic Pathways and Metabolic Engineering for C22-Acetate Production

The biosynthesis of very long-chain fatty acids involves a series of enzyme-catalyzed reactions, typically starting from C16 or C18 fatty acids that are elongated by fatty acid elongation (FAE) complexes in the endoplasmic reticulum nih.govnumberanalytics.com. Acetate itself is a fundamental building block in biosynthesis, serving as a precursor for fatty acids and cholesterol solubilityofthings.combyjus.com. Understanding and manipulating the biosynthetic pathways leading to C22-acetate compounds is crucial for sustainable production and for elucidating their biological roles.

Research avenues in this area include identifying novel enzymes and genetic regulatory elements involved in the elongation of C18 fatty acids to C22, and the subsequent esterification with acetate. For example, behenic acid (docosanoic acid, C22:0), a saturated very long-chain fatty acid, is a major component of certain plant oils celignis.comwikipedia.orgatamanchemicals.com. Studies have shown that C20 and C22 fatty acids can be produced from acetate precursors in developing seeds oup.com.

Metabolic engineering strategies could be employed to enhance the microbial production of C22-acetate or its precursors. This involves genetically modifying microorganisms, such as Escherichia coli or yeast, to optimize the flux through VLCFA biosynthetic pathways and to improve the efficiency of acetate assimilation mdpi.compnas.orgnih.govresearchgate.net. Challenges in metabolic engineering for acetate-based production include the low energy content of acetate compared to other carbon sources and its potential inhibitory effects on microorganisms at high concentrations mdpi.com. Overcoming these challenges through targeted genetic modifications and process optimization could lead to robust and sustainable platforms for C22-acetate synthesis.

Table 2: Key Enzymes and Reactions in VLCFA Biosynthesis Relevant to C22-Acetate

| Enzyme Class / Complex | Reaction Type | Role in C22-Acetate Production |

| Fatty Acid Synthases (FAS) | De novo fatty acid synthesis | Produces C16 and C18 fatty acids, precursors for VLCFA elongation nih.govresearchgate.net. |

| Fatty Acid Elongases (FAE) | Chain elongation | Catalyzes the addition of two-carbon units to extend fatty acid chains up to C22 and beyond nih.govnumberanalytics.com. |

| Acyl-CoA Synthetases (LACs) | Fatty acid activation | Activates fatty acids to acyl-CoAs, which are substrates for elongation nih.gov. |

| Alcohol Acetyltransferases (AAT) | Esterification | Catalyzes the formation of esters, potentially including C22-acetate, from fatty alcohols and acetyl-CoA researchgate.net. |

Interdisciplinary Research at the Interface of Chemical Biology and Radiochemistry for Metabolic Studies

The "Pet-" prefix in "Pet-C22-acetate" strongly implies its potential as a radiotracer for Positron Emission Tomography (PET) imaging, a powerful technique for studying biochemical and physiological functions in vivo fiveable.menih.govnih.gov. Interdisciplinary research combining chemical biology and radiochemistry is crucial for developing and applying radiolabeled C22-acetate compounds for metabolic studies.

Radiolabeling C22-acetate with positron-emitting isotopes such as Carbon-11 (¹¹C, half-life 20.4 min) or Fluorine-18 (¹⁸F, half-life 109.7 min) would enable non-invasive tracking of its uptake, distribution, metabolism, and excretion in living organisms fiveable.menih.govlibretexts.orgsnmjournals.org. This approach is particularly valuable for understanding the pharmacokinetics and pharmacodynamics of C22-acetate and its derivatives, as well as for identifying metabolic pathways and enzymes involved in its biotransformation fiveable.menih.gov.

Challenges in radiochemistry include the rapid synthesis of the radiolabeled compound due to the short half-lives of the isotopes, and the need for high radiochemical purity and molar activity snmjournals.org. Furthermore, understanding the formation of radiometabolites is vital, as these can accumulate in tissues and confound PET imaging results nih.gov. Advanced analytical techniques are required to identify and quantify these radiometabolites, ensuring accurate interpretation of PET data nih.gov.

The application of radiolabeled C22-acetate could provide unprecedented insights into the role of very long-chain fatty acid metabolism in various physiological and pathological states, including lipid storage disorders, membrane-related diseases, and energy homeostasis. This interdisciplinary approach bridges the gap between molecular understanding and whole-body imaging, offering a comprehensive view of C22-acetate's biological fate.

Table 3: Common Positron-Emitting Isotopes for Radiotracer Development

| Isotope | Half-life (approx.) | Typical Applications in PET Imaging | Relevance for C22-Acetate Studies |

| Carbon-11 (¹¹C) | 20 minutes nih.govsnmjournals.org | Brain scans, receptor imaging, metabolism libretexts.org. | Direct labeling of the carbon backbone or acetate moiety for metabolic tracing. |

| Fluorine-18 (¹⁸F) | 110 minutes nih.govsnmjournals.org | Glucose metabolism (FDG), bone scanning, oncology libretexts.orgsnmjournals.org. | Introduction of fluorine atom as a stable label for longer studies or specific enzyme interactions. |

| Oxygen-15 (¹⁵O) | 2 minutes libretexts.org | Blood flow measurements, lung function libretexts.org. | Less suitable for complex organic synthesis but relevant for immediate metabolic events. |

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Pet-C22-acetate, and how can researchers validate their reproducibility?

- Answer : this compound synthesis typically involves esterification reactions under controlled conditions. Key steps include:

- Reagent Selection : Use anhydrous solvents (e.g., dichloromethane) and catalysts (e.g., sulfuric acid) to minimize side reactions .

- Temperature Control : Maintain 60–80°C for optimal reaction kinetics without thermal degradation .

- Validation : Confirm purity via HPLC (≥98%) and structural integrity via NMR (e.g., δ 2.1 ppm for acetate protons) .

- Reproducibility : Cross-reference protocols with peer-reviewed studies from ChemIDplus or CAS Common Chemistry, ensuring alignment with licensed methodologies (CC-BY-NC 4.0) .

Q. How should researchers design experiments to characterize this compound’s physicochemical properties?

- Answer : A multi-technique approach is critical:

- Spectroscopy : Use FT-IR to identify ester carbonyl stretches (~1740 cm⁻¹) and UV-Vis for conjugation analysis .

- Chromatography : Pair GC-MS with reverse-phase HPLC to assess volatility and polarity .

- Thermal Stability : Conduct TGA/DSC to determine decomposition thresholds (e.g., >200°C) .

- Data Consistency : Compare results with published databases (e.g., PubChem) to detect anomalies .

Q. What are the best practices for conducting initial toxicity screenings of this compound in vitro?

- Answer : Follow OECD guidelines for cytotoxicity assays:

- Cell Lines : Use standardized models (e.g., HepG2 for hepatotoxicity).

- Dose Range : Test 0.1–100 µM, monitoring IC₅₀ values via MTT assays .

- Controls : Include positive (e.g., cisplatin) and vehicle controls (e.g., DMSO <0.1%) .

- Ethical Compliance : Adhere to institutional review board protocols for biological safety .

Q. How can researchers efficiently compile and critique existing literature on this compound?

- Answer : Use systematic review frameworks:

- Database Selection : Prioritize PubMed, Scopus, and ACS Publications .

- Search Terms : Combine “this compound” with “synthesis,” “bioactivity,” and “mechanism” .

- Bias Mitigation : Flag studies lacking raw data or conflict-of-interest statements .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Answer : Apply contradiction analysis frameworks:

- Source Evaluation : Compare methodologies (e.g., cell lines, assay durations) from conflicting papers .

- Meta-Analysis : Use statistical tools (e.g., RevMan) to aggregate data and identify outliers .

- Experimental Replication : Reproduce high-impact studies under standardized conditions to isolate variables .

Q. What computational strategies are effective for modeling this compound’s interaction with biological targets?

- Answer : Integrate molecular dynamics (MD) and QSAR:

- Docking Studies : Use AutoDock Vina to predict binding affinities to receptors (e.g., COX-2) .

- Parameterization : Validate force fields (e.g., CHARMM) against experimental crystallography data .

- Limitations : Address discrepancies between in silico predictions and in vitro results via iterative refinement .

Q. How can this compound’s metabolic pathways be elucidated using isotopic labeling?

- Answer : Design tracer experiments:

- Isotope Selection : Use ¹³C-labeled acetate to track incorporation into metabolites via LC-MS .

- Kinetic Profiling : Monitor time-dependent isotope enrichment in hepatic microsomes .

- Data Interpretation : Map metabolites to pathways (e.g., Krebs cycle) using tools like MetaboAnalyst .

Q. What advanced analytical methods are suitable for detecting this compound degradation products in environmental samples?

- Answer : Deploy hyphenated techniques:

- Sample Prep : Solid-phase extraction (SPE) to concentrate analytes from water/soil .

- Detection : HRMS (Orbitrap) coupled with UPLC for high-resolution fragmentation patterns .

- Quantitation : Use deuterated internal standards to correct for matrix effects .

Q. How should researchers design a cross-disciplinary study to explore this compound’s applications in material science and pharmacology?

- Answer : Implement a collaborative workflow:

- Team Structure : Include chemists (synthesis), biologists (bioactivity), and data scientists (cheminformatics) .

- Milestones : Define phases for synthesis optimization, in vivo testing, and computational modeling .

- Funding Alignment : Leverage grants supporting translational research (e.g., NIH R01) .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.